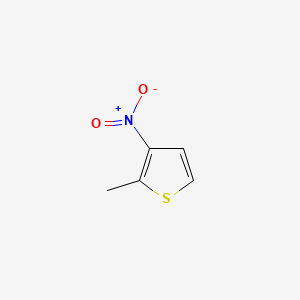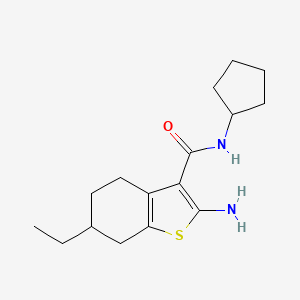![molecular formula C8H13ClO3S B2515691 Cloruro de 6-oxabiciclo[3.2.2]nonano-4-sulfonilo CAS No. 2167875-94-5](/img/structure/B2515691.png)
Cloruro de 6-oxabiciclo[3.2.2]nonano-4-sulfonilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxabicyclo[3.2.2]nonane-4-sulfonyl chloride is a useful research compound. Its molecular formula is C8H13ClO3S and its molecular weight is 224.7. The purity is usually 95%.
BenchChem offers high-quality 6-Oxabicyclo[3.2.2]nonane-4-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Oxabicyclo[3.2.2]nonane-4-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis Química
El compuesto se utiliza en diversos procesos de síntesis química . Tiene una estructura única que lo hace útil para crear compuestos químicos complejos .
Catálisis Asimétrica
Los derivados de 6-oxabiciclo[3.2.2]nonano son atractivos para los investigadores para su uso en catálisis asimétrica . Este proceso es crucial en la producción de moléculas quirales, que son importantes en muchas áreas de la química y la biología .
Investigación Anticancerígena
El compuesto y sus derivados han mostrado potencial en la investigación anticancerígena . Se han utilizado en la construcción de biciclo[3.3.1]nonanos funcionalizados de forma diversa y biológicamente activos, que se están explorando por sus actividades anticancerígenas .
Receptores de Iones
Los derivados de 6-oxabiciclo[3.2.2]nonano tienen aplicaciones exitosas como receptores de iones . Estos compuestos pueden unirse selectivamente a iones específicos, lo que los hace útiles en una variedad de aplicaciones científicas e industriales .
Metalociclos
Estos compuestos se han utilizado en la creación de metalociclos . Los metalociclos son compuestos cíclicos que contienen uno o más átomos metálicos en el anillo. Tienen una amplia gama de aplicaciones, que incluyen catálisis, ciencia de materiales y química medicinal .
Pinzas Moleculares
Los derivados de 6-oxabiciclo[3.2.2]nonano se han utilizado para crear pinzas moleculares . Estas son moléculas huésped capaces de mantener moléculas huésped entre sus dos brazos. Tienen aplicaciones potenciales en áreas como el reconocimiento molecular, la catálisis y la administración de fármacos .
Actividad Antifactor de Activación Plaquetaria (PAF)
Los compuestos con un esqueleto de 6-oxabiciclo[3.2.2]nonano han mostrado actividad antifactor de activación plaquetaria (PAF) . Esto los hace potencialmente útiles en el tratamiento de enfermedades relacionadas con la activación plaquetaria, como las enfermedades cardiovasculares .
Aplicaciones Biológicas
Desde la antigüedad, se sabe que los productos naturales poseen varias actividades biológicas . La investigación sobre productos naturales es una de las áreas más atractivas donde los científicos están inmersos en la extracción de compuestos valiosos de diversas plantas para aislar muchos medicamentos que salvan vidas, junto con sus otras aplicaciones .
Safety and Hazards
Propiedades
IUPAC Name |
6-oxabicyclo[3.2.2]nonane-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3S/c9-13(10,11)8-4-2-6-1-3-7(8)12-5-6/h6-8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKYICXYYBUVMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCC1CO2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-methyl-N-[(1-methyl-1H-imidazol-5-yl)methyl]prop-2-enamide](/img/structure/B2515608.png)
![2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine](/img/structure/B2515609.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2515610.png)


![5-chloro-N-({2-[(4-methylpiperidin-1-yl)methyl]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2515614.png)

![5-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2515616.png)
![7-methoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B2515618.png)
![N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2515621.png)

![2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-(furan-2-ylmethyl)-2-oxoacetamide](/img/structure/B2515627.png)


